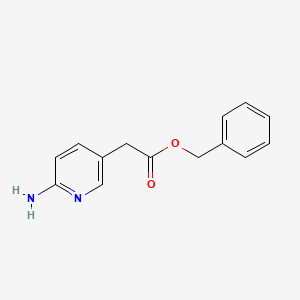
Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate typically involves the reaction of 2-methyl-4-nitro-3-pyrazolecarboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of potentially hazardous reagents and conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.
Nucleophilic Addition: The pyrazole ring can participate in nucleophilic addition reactions due to the electron-deficient nature of the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Aqueous sodium hydroxide, reflux conditions.
Nucleophilic Addition: Various nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 2-(2-methyl-4-amino-pyrazol-3-yl)acetate.
Hydrolysis: 2-(2-methyl-4-nitro-pyrazol-3-yl)acetic acid.
Nucleophilic Addition: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active pyrazole moiety. These interactions can modulate various biochemical pathways, including enzyme activity and receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(2-methyl-4-amino-pyrazol-3-yl)acetate: Similar structure but with an amino group instead of a nitro group.
2-(2-methyl-4-nitro-pyrazol-3-yl)acetic acid: The carboxylic acid analog of the ester.
Methyl 2-(4-nitro-1H-pyrazol-3-yl)acetate: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Eigenschaften
Molekularformel |
C7H9N3O4 |
|---|---|
Molekulargewicht |
199.16 g/mol |
IUPAC-Name |
methyl 2-(2-methyl-4-nitropyrazol-3-yl)acetate |
InChI |
InChI=1S/C7H9N3O4/c1-9-5(3-7(11)14-2)6(4-8-9)10(12)13/h4H,3H2,1-2H3 |
InChI-Schlüssel |
CCGMDALZKJFINS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])CC(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Methyl-(5-nitro-pyridin-2-yl)-amino]-propionitrile](/img/structure/B8551326.png)



![ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylate](/img/structure/B8551363.png)
![4-[(5-Bromopentyl)oxy]benzophenone](/img/structure/B8551371.png)


![Carbamic acid,[2-amino-4-[6-(phenylmethoxy)-3-pyridinyl]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8551417.png)




